molecular formula C16H18FNO2 B12188235 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol

1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol

Cat. No.: B12188235
M. Wt: 275.32 g/mol
InChI Key: FHGGAYJIILRRNP-UHFFFAOYSA-N
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Description

1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol is a secondary alcohol derivative featuring a benzylamino group and a 4-fluorophenoxy substituent. Its structure combines a polar propan-2-ol backbone with aromatic and fluorinated moieties, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

Molecular Formula

C16H18FNO2

Molecular Weight

275.32 g/mol

IUPAC Name

1-(benzylamino)-3-(4-fluorophenoxy)propan-2-ol

InChI

InChI=1S/C16H18FNO2/c17-14-6-8-16(9-7-14)20-12-15(19)11-18-10-13-4-2-1-3-5-13/h1-9,15,18-19H,10-12H2

InChI Key

FHGGAYJIILRRNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(COC2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol typically involves the reaction of benzylamine with 3-(4-fluorophenoxy)propan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzylamino and fluorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for treating various conditions, including neurological disorders and cancers. Research indicates that compounds with similar structures exhibit promising biological activities such as anti-inflammatory and anticancer effects .

Case Studies:

  • A study highlighted the development of analogues based on the benzylamino scaffold, demonstrating improved potency against specific cancer cell lines. These analogues were evaluated using in vitro assays to assess their cytotoxicity and mechanism of action, showing that modifications to the benzylamino group can enhance efficacy .
  • Another investigation focused on the compound's ability to modulate PPARα (peroxisome proliferator-activated receptor alpha), which is crucial in lipid metabolism and inflammation. This modulation has implications for treating metabolic disorders .

Pharmacological Research

Drug Development:
The compound is being investigated for its role in drug formulation due to its favorable pharmacokinetic properties. Studies have shown that compounds with similar structures often exhibit good absorption and distribution characteristics, making them suitable candidates for oral administration.

Case Study Insights:
Research has demonstrated that modifications to the structure of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol can lead to compounds with enhanced selectivity towards specific receptors, potentially reducing side effects associated with broader-spectrum drugs. For instance, a derivative was shown to selectively activate PPARα without significant off-target effects, suggesting a pathway for developing safer therapeutic options .

Industrial Applications

Chemical Manufacturing:
Beyond medicinal applications, 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol is relevant in the synthesis of specialty chemicals used in various industrial processes. Its unique chemical structure allows it to serve as an intermediate in the production of more complex organic compounds.

Table 2: Industrial Applications

IndustryApplication
PharmaceuticalsIntermediate for drug synthesis
AgrochemicalsBuilding block for pesticide formulations
Specialty ChemicalsUsed in the development of new materials

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variations

Compound Name Amino Substituent Phenoxy Substituent Molecular Weight Biological Activity Reference
1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol Benzyl 4-fluoro ~315.3 (calc.) Not explicitly reported N/A
D2AAK6 () Tryptamine-derived 4-fluoro 329.17 (HRMS) Potential CNS activity (indole moiety)
IMB-H12 () Cyclopentyl 4-(2,4,4-trimethylpentan-2-yl) ~335.4 (est.) Antifungal, biofilm inhibition
1-[4-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-ol () Isopropyl 4-benzyloxy 313.4 Structural analog; activity unreported
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol () Benzyl 3,6-dichlorocarbazol-9-yl 399.32 Possible anticancer/antimicrobial

Substituent Effects on Activity

Isopropyl (): Reduces steric hindrance, possibly favoring faster metabolic clearance compared to benzyl derivatives.

Phenoxy Group Modifications: 4-Fluoro (Target Compound): Electron-withdrawing fluorine improves metabolic stability and may enhance receptor-binding affinity. 4-(2,4,4-Trimethylpentan-2-yl) (IMB-H12): Highly lipophilic substituent increases membrane permeability, critical for biofilm inhibition . 3,6-Dichlorocarbazole (): Introduces planar aromaticity, likely targeting DNA or enzyme active sites in microbial or cancer cells .

Biological Activity

1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic targets, and potential applications.

Chemical Structure and Properties

The structural formula of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol can be represented as:

C13H14FNO\text{C}_{13}\text{H}_{14}\text{F}\text{N}\text{O}

This compound features a benzylamino group, a fluorophenoxy moiety, and a propanol backbone, which contribute to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and stability, potentially improving interaction with biological targets.

1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol exerts its biological effects through interactions with various molecular targets, primarily enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological responses. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like lipid metabolism and cellular signaling.
  • Receptor Agonism : It may act as an agonist for certain G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal activity .

Biological Activity Overview

The biological activity of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol has been evaluated in several studies, demonstrating its potential in various therapeutic areas:

1. Antidiabetic Effects

Research indicates that derivatives of this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, a related analog showed efficacy in reducing retinal vascular leakage in diabetic rats, suggesting potential applications in diabetic retinopathy treatment .

2. Anticancer Properties

The compound's ability to accumulate in cancer cells via the polyamine transport system has been explored for targeted cancer therapies. Studies have shown that it can enhance the cytotoxicity of other agents when used in combination, making it a candidate for further investigation in cancer treatment .

3. Neurological Applications

Given its interaction with serotonin receptors, this compound may have implications for treating mood disorders. Its modulation of neurotransmitter levels suggests potential as a therapeutic agent for conditions such as anxiety and depression .

Case Study 1: Diabetic Retinopathy Model

In a study involving streptozotocin-induced diabetic rats, systemic administration of an analog of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol demonstrated significant reduction in retinal vascular leakage compared to controls. The results indicated that the compound effectively crossed the blood-retinal barrier and maintained bioavailability without observable toxicity over extended periods .

Case Study 2: Cancer Cell Accumulation

A series of N-benzyl derivatives were tested for their DNA-binding properties and cytotoxicity against various cancer cell lines. One derivative exhibited high accumulation rates within B16 melanoma cells, suggesting that modifications to the benzylamine structure can enhance selectivity for cancerous tissues while minimizing effects on normal cells .

Comparative Analysis

To better understand the uniqueness of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol, it is useful to compare it with similar compounds:

Compound NameStructural VariationBiological Activity
1-(Benzylamino)-3-(4-chlorophenoxy)propan-2-olChlorine instead of FluorineSimilar enzyme inhibition but lower receptor affinity
1-(Benzylamino)-3-(4-bromophenoxy)propan-2-olBromine instead of FluorineEnhanced cytotoxicity in certain cancer models
1-(Benzylamino)-3-(4-iodophenoxy)propan-2-olIodine instead of FluorineIncreased lipophilicity but reduced solubility

The fluorine atom's presence is critical for enhancing the compound's stability and interaction with biological targets compared to its halogen-substituted counterparts.

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